
6-methoxy-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-methoxy-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)pyridazine-3-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a carboxamide group. These functional groups suggest that this compound could have a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring attached to a piperazine ring through a methoxy group, and a phenyl group attached to the piperazine ring. The carboxamide group would be attached to the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on the conditions and the reagents present. The presence of the pyrimidine and piperazine rings, as well as the carboxamide group, suggest that it could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the carboxamide group could make it more polar and potentially increase its solubility in water .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Compounds with structural features similar to the target molecule have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, fluoroquinolone-based 4-thiazolidinones have shown promise in this area, suggesting potential antimicrobial applications for compounds with related structures (Patel & Patel, 2010).
Anticancer Properties
Several derivatives similar in structural complexity have been explored for their cytotoxic activity against cancer cell lines. Pyrazolo[1,5-a]pyrimidine derivatives, for example, have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential anticancer applications of such molecules (Hassan, Hafez, & Osman, 2014).
Anti-inflammatory and Analgesic Effects
Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has uncovered their potential as anti-inflammatory and analgesic agents. This suggests that compounds with similar structural attributes may also possess such pharmacological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral and Antimicrobial Effects
The exploration of new synthetic routes for benzamide-based 5-aminopyrazoles and their derivatives has shown remarkable anti-avian influenza virus activity. This highlights the antiviral potential of compounds incorporating pyrazole and pyrimidine motifs (Hebishy, Salama, & Elgemeie, 2020).
Applications in Neurological Disorders
Research into 2-[(4-phenylpiperazin-1-yl)methyl]imidazo(di)azines has revealed selective affinity for dopamine D4 receptors, with one compound inducing penile erection in vivo, suggesting potential applications in treating sexual dysfunction or neurological disorders (Enguehard-Gueiffier et al., 2006).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . This compound has been designed and synthesized as an AChE inhibitor for the treatment of Alzheimer’s disease (AD) .
Mode of Action
This compound interacts with AChE, inhibiting its activity . The inhibition of AChE prevents the breakdown of acetylcholine, a neurotransmitter that plays an important role in learning and memory . The compound exhibits a mixed-type inhibition, involving both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE leads to an increase in the level of acetylcholine in the brain . This can enhance cognitive functions, as acetylcholine is a key neurotransmitter involved in learning and memory . The compound’s action on AChE thus affects the cholinergic neurotransmission pathway .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels in the brain, which can help to alleviate the symptoms of Alzheimer’s disease . By inhibiting AChE, the compound can temporarily relieve symptoms and reduce memory impairment .
Propiedades
IUPAC Name |
6-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c1-29-19-8-7-16(24-25-19)20(28)23-17-13-18(22-14-21-17)27-11-9-26(10-12-27)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3,(H,21,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOVTWPAXBGYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

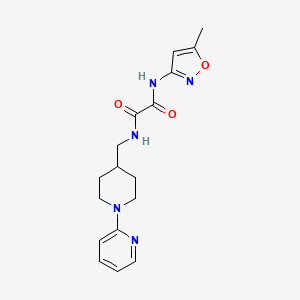

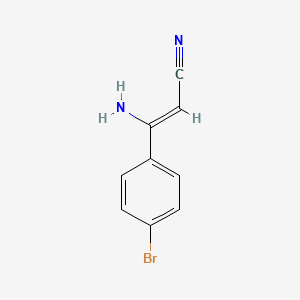

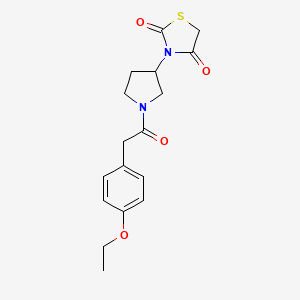
![Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate](/img/structure/B2886317.png)
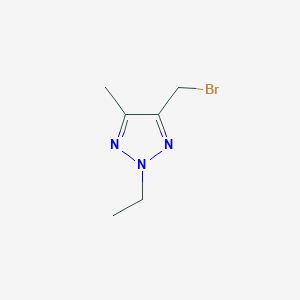
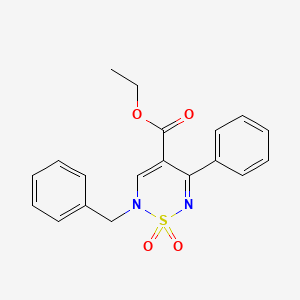
![5-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2886320.png)
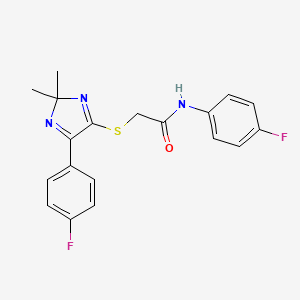
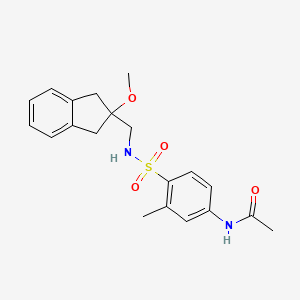
![4-Ethyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2886327.png)
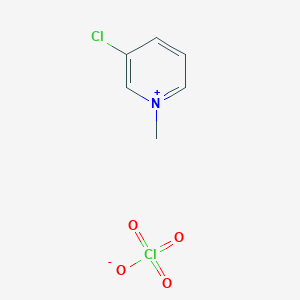
![3-methyl-1-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2886329.png)